4-(4-Fluorophenyl)-2-butenylzinc iodide
Description
4-(4-Fluorophenyl)-2-butenylzinc iodide is an organozinc reagent characterized by a fluorinated aromatic ring conjugated with a butenyl-zinc iodide moiety. Such organozinc compounds are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions.
Properties
Molecular Formula |
C10H10FIZn |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-but-3-enyl-4-fluorobenzene;iodozinc(1+) |
InChI |
InChI=1S/C10H10F.HI.Zn/c1-2-3-4-9-5-7-10(11)8-6-9;;/h5-8H,1,3-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QSEVDADKCNQXOV-UHFFFAOYSA-M |
Canonical SMILES |
C=[C-]CCC1=CC=C(C=C1)F.[Zn+]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-fluorophenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4−(4−Fluorophenyl)−2−butenyl bromide+Zn→4−(4−Fluorophenyl)−2−butenylzinc iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-(4-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Medicinal Chemistry: Research into its potential therapeutic applications, including its use as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-2-butenylzinc iodide exerts its effects is primarily through its reactivity as an organozinc compound. The zinc atom in the compound acts as a nucleophile, facilitating various chemical reactions. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule, thereby forming new carbon-carbon bonds.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-thiazole Derivatives
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole () share structural similarities, including fluorophenyl groups and heterocyclic frameworks. Key differences include:
- Reactivity : The zinc iodide moiety in the target compound confers nucleophilic character, whereas thiazole derivatives exhibit electrophilic aromatic substitution tendencies.
- Crystallinity: Both classes form planar molecular conformations, but the target compound’s organometallic nature may reduce crystallinity compared to purely organic thiazoles .
Organic-Inorganic Hybrids (e.g., DPASP-Metal Complexes)
Hybrids like (DPASP)₂[Zn(NCS)₄] () feature iodide and fluorophenyl groups but differ in:
- Coordination Geometry : The target compound’s zinc center likely adopts a linear or tetrahedral geometry, contrasting with octahedral coordination in thiocyanate-based hybrids.
- Photophysical Properties : Hybrids exhibit strong red emission (quantum yield >50%), whereas 4-(4-fluorophenyl)-2-butenylzinc iodide lacks documented luminescence, suggesting divergent applications .
Solubility and Stability
- Target Compound : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF), akin to p-Fluorophenyl iodide (solubility ~0.1–1 mg/mL in water; ).
- Contrasts : Hydrophilic metabolites like (3R,4S)-1-(4-fluorophenyl)-azetidin-2-one () show higher aqueous solubility due to hydroxyl groups, limiting their utility in anhydrous coupling reactions .
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